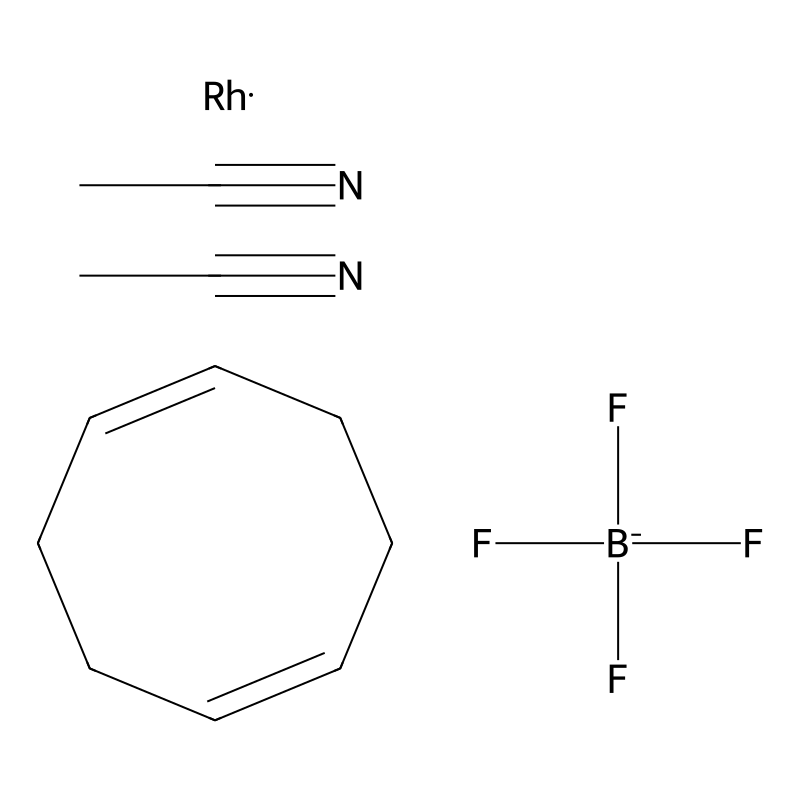Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Catalysis
[Rh(cod)(MeCN)2]BF4 is a valuable precursor for homogeneous catalysts used in organic synthesis. Homogeneous catalysis involves a catalyst in the same phase (usually liquid) as the reactants. The rhodium metal center and the associated ligands (acetonitrile and cyclooctadiene) can be manipulated to create active sites for various chemical transformations. Some examples include:
- Hydrogenation reactions: [Rh(cod)(MeCN)2]BF4 can be used as a precursor for catalysts that promote the addition of hydrogen (H2) across double or triple bonds in organic molecules.
- Hydroformylation reactions: This process involves the addition of a formyl group (CHO) to an unsaturated carbon-carbon bond. Rhodium catalysts derived from [Rh(cod)(MeCN)2]BF4 can be employed for this transformation, leading to the production of valuable aldehydes.
Precursor for Rhodium Complexes
[Rh(cod)(MeCN)2]BF4 serves as a versatile starting material for the synthesis of other well-defined rhodium complexes. The cyclooctadiene (cod) ligands are readily displaced by other molecules, allowing for the introduction of desired functional groups around the rhodium center. These tailored rhodium complexes can then be used for various purposes, such as:
- Asymmetric catalysis: Chirality transfer can be achieved using rhodium catalysts designed from [Rh(cod)(MeCN)2]BF4. These catalysts can selectively produce one enantiomer (mirror image) of a molecule over the other, a crucial aspect in the development of pharmaceuticals.
- Metathesis reactions: This class of reactions involves the exchange of partners between two molecules. Rhodium-based catalysts derived from [Rh(cod)(MeCN)2]BF4 can be effective for olefin metathesis, where double bonds between carbon atoms are rearranged.
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








